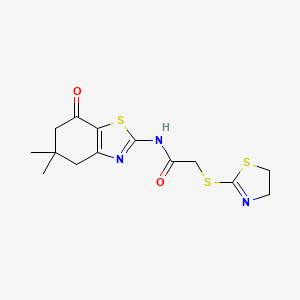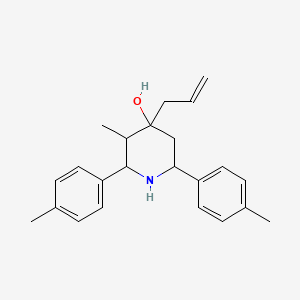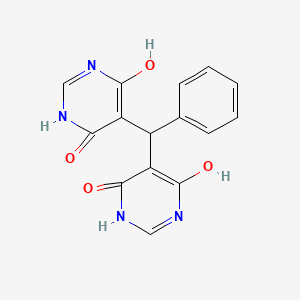
2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPC 16377 and is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5).
作用機序
The mechanism of action of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride involves the inhibition of PDE5, which is an enzyme that breaks down cGMP. By inhibiting PDE5, this compound can increase the levels of cGMP in the penile tissue, leading to enhanced penile erection. In addition, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can also dilate the pulmonary arteries, leading to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride are mainly related to its inhibition of PDE5. By inhibiting PDE5, this compound can increase the levels of cGMP in the penile tissue, leading to enhanced penile erection. In addition, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can also dilate the pulmonary arteries, leading to improved blood flow and reduced blood pressure.
実験室実験の利点と制限
One of the major advantages of using 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride in lab experiments is its potency as a PDE5 inhibitor. This compound has been shown to be highly effective in inhibiting PDE5, making it a valuable tool for studying the role of PDE5 in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can lead to adverse effects such as liver damage, kidney damage, and cardiovascular toxicity.
将来の方向性
There are several future directions for the study of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride. One area of research is the development of new PDE5 inhibitors that are more potent and less toxic than 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions such as heart failure, stroke, and diabetes. Finally, the study of the biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride in various animal models can provide valuable insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride involves the reaction of 3-nitrobenzoic acid with piperidine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography to obtain 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride as a white crystalline solid.
科学的研究の応用
2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride has been extensively studied for its potential application in various fields of scientific research. One of the major areas of application is in the treatment of erectile dysfunction. This compound is a potent inhibitor of PDE5, which is an enzyme that plays a crucial role in the regulation of penile erection. By inhibiting PDE5, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride can increase the levels of cyclic guanosine monophosphate (cGMP) in the penile tissue, leading to enhanced penile erection.
Apart from its application in the treatment of erectile dysfunction, 2-(1-piperidinyl)ethyl 3-nitrobenzoate hydrochloride has also been studied for its potential use in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply blood to the lungs. This compound can dilate the pulmonary arteries, leading to improved blood flow and reduced blood pressure.
特性
IUPAC Name |
2-piperidin-1-ylethyl 3-nitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c17-14(12-5-4-6-13(11-12)16(18)19)20-10-9-15-7-2-1-3-8-15;/h4-6,11H,1-3,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVVWHAEUWZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)
![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)


![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)
![2-chloro-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5176826.png)